2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone

Catalog No.
S1526237
CAS No.
116673-75-7
M.F
C15H21NO
M. Wt
231.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone

CAS Number

116673-75-7

Product Name

2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone

IUPAC Name

2-[[benzyl(methyl)amino]methyl]cyclohexan-1-one

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

InChI

InChI=1S/C15H21NO/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)17/h2-4,7-8,14H,5-6,9-12H2,1H3

InChI Key

SKWKYJAWOSNIAZ-UHFFFAOYSA-N

SMILES

CN(CC1CCCCC1=O)CC2=CC=CC=C2

Synonyms

2-[(Benzylmethylamino)methyl]cyclohexanone; 2-[[Methyl(phenylmethyl)amino]methyl]cyclohexanone

Canonical SMILES

CN(CC1CCCCC1=O)CC2=CC=CC=C2
  • Organic synthesis: The molecule contains a cyclohexane ring, a ketone functional group, and a benzylamino moiety. These features are commonly found in organic molecules with interesting properties. Researchers might explore its use as a building block for more complex molecules or study its reactivity in different chemical reactions.
  • Medicinal chemistry: The benzylamino group and the cyclohexanone ring are present in various biologically active molecules. Researchers might investigate this compound to see if it has any medicinal properties.

Further resources:

  • You can find the compound in PubChem, a public database of chemicals and their properties: PubChem:
  • Chemical suppliers might have some information on the product description: Supplier information example:

2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone is a chemical compound with the molecular formula C₁₅H₂₂ClNO and a molecular weight of approximately 267.79 g/mol. This compound features a cyclohexanone structure substituted with a benzyl and methyl group on the nitrogen atom, making it an interesting target for synthetic organic chemistry and pharmacological research. Its hydrochloride form is commonly studied for various applications in medicinal chemistry and biochemistry .

The chemical reactivity of 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone primarily involves nucleophilic substitutions and reductions typical of ketones and amines. It can undergo reactions such as:

  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Alkylation: The nitrogen atom can participate in alkylation reactions, potentially leading to more complex derivatives.
  • Formation of Salts: The compound can form hydrochloride salts, enhancing its solubility in aqueous solutions, which is useful for biological assays .

Synthesis of 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone typically involves several steps:

  • Starting Material: Cyclohexanone is used as the base structure.
  • Aminomethylation: The introduction of the N-benzyl-N-methyl group is achieved through aminomethylation techniques, often involving formaldehyde and an amine under controlled conditions.
  • Purification: The resulting product is purified via recrystallization or chromatography to obtain the desired purity for research applications .

This compound finds applications in:

  • Pharmaceutical Research: It serves as a precursor or analog in the synthesis of various analgesics and central nervous system-active compounds.
  • Biochemical Studies: Due to its unique structure, it is utilized in proteomics and other biochemical assays to explore interactions with biological targets .
  • Chemical Synthesis: As a building block in organic synthesis, it can lead to more complex molecules with potential therapeutic effects.

Several compounds share structural similarities with 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone, including:

  • Tramadol: An opioid analgesic that shares similar pharmacological properties but differs in its mechanism of action due to its dual-action on serotonin and norepinephrine reuptake inhibition.
  • 2-Dimethylaminomethylcyclohexanone: A closely related compound that lacks the benzyl group, which may influence its biological activity and potency.
Compound NameStructure CharacteristicsUnique Features
2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanoneContains both benzyl and methyl groups on nitrogenPotentially higher lipophilicity aiding CNS penetration
TramadolContains an additional methoxy groupDual-action mechanism (opioid + serotonin reuptake)
2-DimethylaminomethylcyclohexanoneLacks benzyl substituentMay exhibit different pharmacokinetics

The uniqueness of 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone lies in its specific structural modifications that could influence its receptor interactions and therapeutic applications compared to these similar compounds. Further research is warranted to explore these differences comprehensively.

XLogP3

2.5

Dates

Last modified: 04-14-2024

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